molecular formula C15H20N4O2S B5363838 ETHYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE

ETHYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE

Cat. No.: B5363838
M. Wt: 320.4 g/mol
InChI Key: AVDMGTYYXICTOJ-UHFFFAOYSA-N
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Description

ETHYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is a complex organic compound featuring a triazole ring, a dimethylamino group, and an ethyl ester

Properties

IUPAC Name

ethyl 2-[[5-[4-(dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-5-21-13(20)10-22-15-17-16-14(19(15)4)11-6-8-12(9-7-11)18(2)3/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDMGTYYXICTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the dimethylamino group and the ethyl ester. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the ester group.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. The triazole ring and the dimethylamino group are key functional groups that enable binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(DIMETHYLAMINO)BENZOATE: This compound shares the dimethylamino and ethyl ester groups but lacks the triazole ring.

    ETHYL 2-(DIMETHYLAMINO)ACETATE: Similar in structure but with different functional groups and reactivity.

Uniqueness

ETHYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is unique due to the presence of the triazole ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

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